molecular formula C9H5N3 B1403044 1,7-Naphthyridine-8-carbonitrile CAS No. 1159827-18-5

1,7-Naphthyridine-8-carbonitrile

Cat. No. B1403044
M. Wt: 155.16 g/mol
InChI Key: OAMDZBWHIUFVKO-UHFFFAOYSA-N
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Description

“1,7-Naphthyridine-8-carbonitrile” is a heterocyclic compound . It is a class of compounds that contain a fused system of two pyridine rings . These compounds are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of naphthyridines has been a subject of interest in the field of synthetic chemistry . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” .


Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

Naphthyridines have shown a wide range of reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,7-Naphthyridine-8-carbonitrile” can be found in various databases .

Scientific Research Applications

Corrosion Inhibition

1,7-Naphthyridine derivatives have demonstrated significant potential as corrosion inhibitors. For example, Singh et al. (2016) explored the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid. Their study revealed high inhibition activities and suggested these compounds act as mixed-type inhibitors, predominantly of the cathodic type (Singh et al., 2016). Similarly, Ansari and Quraishi (2015) reported the effective use of naphthyridine derivatives as corrosion inhibitors for N80 steel in hydrochloric acid, emphasizing their mixed-type inhibition with a predominant cathodic control (Ansari & Quraishi, 2015).

Kinase Inhibition for Therapeutic Applications

Naphthyridine-3-carbonitriles have been identified as selective inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a potential target for treating inflammatory diseases. Kaila et al. (2007) discovered that these compounds exhibit good in vitro and in vivo activity against Tpl2 and are highly selective over other kinases (Kaila et al., 2007). Gavrin et al. (2005) also synthesized a series of 6-substituted-4-anilino-naphthyridine-3-carbonitriles, finding them effective as inhibitors of Tpl2 kinase, suggesting potential for treating rheumatoid arthritis and other inflammatory diseases (Gavrin et al., 2005).

Photophysical Properties

Naphthyridine derivatives have interesting photophysical properties. Wu et al. (2010) synthesized naphthyridine-4-carbonitriles and investigated their fluorescence properties, finding several compounds with high fluorescence quantum yields. This suggests potential applications in organic fluorescent materials (Wu et al., 2010). Wei et al. (2014) also studied the structure-fluorescence relationship of naphthyridine-containing compounds, exploring their potential as organic fluorescent sensors for metal ions (Wei et al., 2014).

Dye-Sensitized Solar Cells

Naphthyridine coordinated ruthenium (II) complexes have shown promise in applications for dye-sensitized solar cells. Anandan et al. (2004) synthesized and characterized such complexes, demonstrating their effectiveness in solar energy conversion with a notable current conversion efficiency (Anandan et al., 2004).

Synthesis and Characterization of New Derivatives

Several studies have focused on the synthesis of new naphthyridine derivatives. El-Adasy et al. (2013) synthesized various [1,8]naphthyridine and other annulated pyridine derivatives, contributing to the expansion of available naphthyridine-based compounds for further study and application (El-Adasy et al., 2013).

Safety And Hazards

The safety data sheet for “1,7-Naphthyridine-8-carbonitrile” suggests that any clothing contaminated by the product should be immediately removed and the person should be moved out of the dangerous area .

Future Directions

Naphthyridines have a wide range of applications in medicinal chemistry and materials science . Their broad spectrum of activities has enticed researchers to look beyond their current applications, providing further scope for exploration .

properties

IUPAC Name

1,7-naphthyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-8-9-7(3-5-11-8)2-1-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMDZBWHIUFVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridine-8-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I TAKEUCHI, Y HAMADA - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
The skraup reaction of 3-aminopyridine 1-oxide has been considered to effect cyclization at 4-position because of the electron-donating nature of the N-oxide group and the formation of …
Number of citations: 30 www.jstage.jst.go.jp
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 36 pubs.acs.org
I Sović, M Viskić, B Bertoša, K Ester, M Kralj… - Monatshefte für Chemie …, 2015 - Springer
In this manuscript the synthesis, antiproliferative activity, and 3D-QSAR study of novel heteroaromatic benzamides and their cyclic products, quinolones and naphthyridones were …
Number of citations: 7 link.springer.com

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